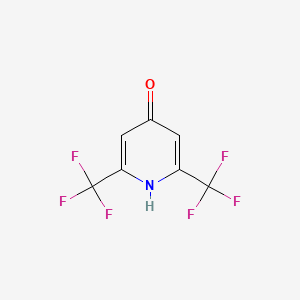

2,6-Bis(trifluoromethyl)-4-pyridinol

Descripción

Historical Context and Evolution of Fluorinated Pyridinol Chemistry

The journey into the world of fluorinated pyridinols is an extension of the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has long been recognized as a powerful strategy for modulating their properties. Early methods for the synthesis of fluorinated aromatic compounds laid the groundwork for the eventual development of more complex fluorinated heterocycles. nih.gov

The synthesis of trifluoromethylated pyridines (TFMPs) marked a significant milestone, with various methods being developed over time to introduce the trifluoromethyl group onto the pyridine (B92270) ring. nih.gov These methods have evolved from harsh reaction conditions to more sophisticated and selective approaches. The synthesis of pyridinol derivatives, characterized by the presence of a hydroxyl group, further expanded the chemical space of fluorinated pyridines, offering opportunities for hydrogen bonding and tautomerism. The development of synthetic routes to access specific isomers, such as those with substituents at the 2, 4, and 6 positions, has been a continuous area of research, paving the way for the investigation of compounds like 2,6-Bis(trifluoromethyl)-4-pyridinol.

Significance of Trifluoromethyl Groups in Pyridine Chemistry and Beyond

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the acidity of other functional groups. mdpi.com This electronic effect can enhance the binding affinity of molecules to biological targets and improve their metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

Beyond its electronic influence, the lipophilicity of the trifluoromethyl group can enhance the membrane permeability of drug candidates. The introduction of multiple trifluoromethyl groups, as seen in this compound, can further amplify these effects, leading to compounds with unique and potentially superior properties. The strategic placement of these groups on the pyridine scaffold is a key design element in the creation of novel functional molecules.

Overview of Key Research Areas for this compound

While specific research on this compound is still emerging, the structural motifs it contains point to several promising areas of investigation. The combination of a highly fluorinated pyridine ring and a hydroxyl group suggests its potential as a versatile building block and functional molecule in various fields.

One of the primary areas of interest is in materials science , where the compound's thermal stability and unique electronic properties could be exploited in the design of advanced polymers and functional materials. mdpi.com The pyridinol moiety can participate in hydrogen bonding, a key interaction for creating self-assembling materials and influencing polymer morphology.

In the field of coordination chemistry and catalysis , the pyridinol can act as a ligand for metal centers. The electronic and steric properties imparted by the trifluoromethyl groups can modulate the catalytic activity and selectivity of the resulting metal complexes. nih.gov The development of novel ligands is a constant pursuit in the quest for more efficient and selective catalysts for a wide range of chemical transformations.

Furthermore, the structural alerts present in this compound make it a compound of interest in pharmaceutical and agrochemical research . The trifluoromethyl groups and the pyridine core are common features in many bioactive molecules. nih.govnih.govagropages.com Research in this area would likely focus on synthesizing derivatives and evaluating their biological activity against various targets.

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Bis(trifluoromethyl)pyridine (B1297899) | C7H3F6N | 215.10 | 55-59 | 82 (18 mmHg) |

| This compound | C7H3F6NO | 231.09 | Not available | Not available |

| 4-Chloro-2,6-bis(trifluoromethyl)pyridine | C7H2ClF6N | Not available | Not available | Not available |

| [2,6-bis(trifluoromethyl)pyridin-4-yl]methanol | C8H5F6NO | 245.12 | Not available | Not available |

Data for related compounds is provided for comparative purposes. Specific experimental data for this compound is not widely available in the searched literature. uni.lumanchesterorganics.com

Spectroscopic Data for a Related Compound: 2-phenyl-4,6-bis(trifluoromethyl)pyridine

| Type of Spectrum | Solvent | Chemical Shifts (δ) |

| 1H NMR | CDCl3 | 8.13–8.10 (m, 3H), 7.80 (s, 1H), 7.56–7.52 (m, 3H) |

| 13C NMR | CDCl3 | 159.4, 149.5 (q, JC-F = 35.9 Hz), 140.8 (q, JC-F = 34.5 Hz), 136.3, 130.7, 129.1, 127.2, 122.4 (q, JC-F = 275.0 Hz), 121.0 (q, JC-F = 275.9 Hz), 118.4, 114.3 |

This data is for a structurally related compound and serves as an example of the type of spectroscopic information used to characterize these molecules. orgsyn.org

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)4-1-3(15)2-5(14-4)7(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISDCCRNXLFXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344297 | |

| Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43150-55-6 | |

| Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43150-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Bis Trifluoromethyl 4 Pyridinol and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core Featuring Trifluoromethylation

Building the heterocyclic ring from acyclic precursors already containing trifluoromethyl groups is a common and effective strategy. These methods often involve condensation reactions that form the pyridine core in a single or few steps.

Cyclocondensation reactions are a cornerstone for synthesizing trifluoromethylated pyridines. nih.gov These methods utilize readily available building blocks that contain one or more CF3 groups, which are then incorporated into the final pyridine structure. A variety of trifluoromethyl-containing precursors are employed, including ethyl 4,4,4-trifluoro-3-oxobutanoate, hexafluoroacetylacetone (B74370), and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

One prominent example involves the cyclocondensation of hexafluoroacetylacetone with ketoxime acetates, mediated by an ammonium (B1175870) iodide/sodium dithionite (B78146) system, to produce 4,6-bis(trifluoromethyl)pyridines. researchgate.net Another approach is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, which regioselectively yields α-trifluoromethylated pyridines. nih.gov Similarly, the condensation of trifluoroacetylated vinyl ethers with enamines, followed by cyclization with ammonium acetate (B1210297), provides an efficient route to trifluoromethyl pyridines. youtube.com The synthesis of pexidartinib, a pharmaceutical agent, utilizes a key intermediate, 6-(trifluoromethyl)nicotinaldehyde, which is formed through a cyclocondensation reaction involving (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

Table 1: Trifluoromethyl-Containing Building Blocks in Cyclocondensation Reactions

| Building Block | Co-reactant(s) | Method | Product Type | Citation |

| Hexafluoroacetylacetone | Ketoxime Acetates | NH4I/Na2S2O4-mediated cyclization | 4,6-Bis(trifluoromethyl)pyridines | researchgate.netorgsyn.org |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Aminoindazoles | Simple condensation | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Cyclocondensation | Tetrahydro-2H-pyran intermediate for dithiopyr/thiazopyr | nih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamines / Ammonium Acetate | Condensation / Cyclization | Trifluoromethyl pyridines | youtube.com |

| Trifluoromethylated Diynes | Nitriles | Cobalt-catalyzed [2+2+2] cycloaddition | α-Trifluoromethylated pyridines | nih.gov |

Oxidative cyclization offers an alternative pathway to pyridinols (pyridones). These methods often involve the formation of a carbon-nitrogen bond and subsequent aromatization under oxidative conditions. A notable strategy is the oxidative ring expansion of cyclopentenone derivatives. chemrxiv.orgresearchgate.net In this process, a cyclopentenone is first converted to its silyl (B83357) enol ether, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, which then undergoes aromatization to yield the pyridone product. chemrxiv.orgresearchgate.net This one-pot reaction is rapid, proceeds under mild conditions, and shows broad functional group tolerance. chemrxiv.orgresearchgate.net

Another approach involves the oxidative cyclization of in situ generated enamides. rsc.org The reaction of imines with α,β-unsaturated acid chlorides generates enamide intermediates, which then undergo thermal cyclization and dehydrogenation to afford structurally diverse 2-pyridone derivatives. rsc.org

Table 2: Oxidative Cyclization Strategies for Pyridone Synthesis

| Starting Material(s) | Key Intermediate | Method | Product Type | Citation |

| Cyclopentenones | Silyl enol ether | Oxidative amination with hypervalent iodine reagent | Substituted Pyridones | chemrxiv.orgresearchgate.net |

| Imines, α,β-Unsaturated Acid Chlorides | Enamide | Thermal cyclization and dehydrogenation | Polycyclic 2-Pyridones | rsc.org |

The transformation of 2-pyrones into 2-pyridones (the tautomeric form of pyridinols) is a direct method for installing the nitrogen heteroatom into a pre-formed ring. chemrxiv.org This strategy leverages the structural similarity between pyrones and pyridones. The reaction typically involves the nucleophilic ring-opening of the 2-pyrone by an amine, such as ammonia (B1221849), followed by recyclization and dehydration to form the pyridone ring. chemrxiv.orgresearchgate.net The reactivity of 2-pyrones and the specific reaction outcomes can be influenced by factors such as the solvent and the acidity of the reaction medium. nih.gov This method is considered a classical approach for the synthesis of 2-pyridone derivatives. chemrxiv.org

Direct Trifluoromethylation and Perfluoroalkylation of Pyridine Scaffolds

Introducing CF3 groups directly onto a pre-existing pyridine ring is a highly desirable strategy, particularly for late-stage functionalization in drug discovery. nih.govchemrxiv.org These methods can be broadly categorized into nucleophilic and transition-metal-catalyzed approaches.

Direct nucleophilic trifluoromethylation of electron-deficient aromatics like pyridine is challenging due to the high reactivity of trifluoromethyl radicals, which often leads to a lack of regioselectivity. chemrxiv.orgchemistryviews.org To overcome this, strategies have been developed to activate the pyridine ring towards a nucleophilic CF3 source.

Table 3: Nucleophilic Trifluoromethylation Strategies for Pyridine Rings

| Activation Method | Key Intermediate | CF3 Source | Position Selectivity | Citation |

| Hydrosilylation | N-silyl enamine | Togni Reagent I | C3-position | chemrxiv.orgchemistryviews.orgchemrxiv.org |

| N-methylation | N-methylpyridinium salt | Trifluoroacetic Acid (TFA) | C2/C4-positions (inferred) | researchgate.net |

Palladium catalysis provides a powerful and versatile platform for the direct C-H trifluoromethylation of pyridine and other aromatic scaffolds. nih.gov These methods often employ a directing group to achieve high regioselectivity, typically at the ortho position. acs.org

One such method describes the Pd(II)-catalyzed ortho-trifluoromethylation of aromatic C-H bonds directed by an acetamino group, using Togni's reagent as the trifluoromethyl source. acs.org Another approach utilizes CF3Br as the trifluoromethylating agent in a palladium-catalyzed C-H functionalization that proceeds under mild conditions with good chemo- and regioselectivity. nih.gov This has been applied to biologically important molecules. nih.gov Furthermore, the palladium-catalyzed trifluoromethylation of aryl chlorides, which are common and inexpensive starting materials, has been developed using triethylsilyl-trifluoromethyl (TESCF3) as the CF3 source. mit.edu This process exhibits high functional group tolerance and is effective for a wide range of substrates, including heteroaryl chlorides. mit.edu Mechanistic studies suggest these reactions often proceed through a classic Pd(0)-Pd(II) catalytic cycle. mit.edu

Table 4: Palladium-Catalyzed Trifluoromethylation of Pyridine Scaffolds

| Substrate | Directing Group | CF3 Source | Catalyst System | Citation |

| Acetanilides | Acetamino | Togni's Reagent | Pd(OAc)2 | acs.org |

| (Hetero)arenes | Various | CF3Br | Palladium catalyst | nih.gov |

| Aryl Chlorides | None required | TESCF3 | Pd catalyst / BrettPhos ligand | mit.edu |

Photoinduced Trifluoromethylation Techniques

The introduction of trifluoromethyl (CF₃) groups onto heterocyclic scaffolds via photoinduced methods, particularly visible-light photoredox catalysis, represents a significant advancement towards milder and more efficient synthesis. acs.orgprinceton.edu This approach typically involves the generation of a trifluoromethyl radical from a stable precursor, which then reacts with the heterocyclic substrate. nih.gov While direct phototrifluoromethylation of a pre-formed 4-pyridinol core is one possible route, a more common strategy involves the trifluoromethylation of a suitable pyridine derivative or the cyclization of precursors already containing the CF₃ groups.

The process is generally initiated by a photocatalyst, such as a ruthenium complex or an organic dye like Eosin Y, which becomes excited upon absorbing visible light. rsc.orgnih.gov This excited catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source. nih.gov Common sources for generating the CF₃ radical include sodium trifluoromethanesulfinate (Langlois' reagent) and Togni reagents. nih.govresearchgate.net These reactions are prized for their operational simplicity and ability to proceed at ambient temperatures. nih.govnih.gov For instance, the trifluoromethylation of imidazo[1,2-a]pyridines has been successfully achieved using Langlois' reagent under visible-light irradiation with a photo-organocatalyst. researchgate.net Another approach uses trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), which can serve as both the CF₃ radical source and an internal oxidant, simplifying the reaction system under photo-induced, catalyst-free conditions. acs.org

The application of these techniques to pyridine synthesis allows for the construction of highly functionalized rings. Although radical trifluoromethylation can sometimes suffer from a lack of regioselectivity on simple pyridines, yielding a mixture of isomers, the strategic choice of substrate and conditions can provide greater control. chemistryviews.orgresearchgate.net

| CF₃ Source | Catalyst/Sensitizer | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Langlois' Reagent (CF₃SO₂Na) | Acridinium Photo Redox Catalyst | Imidazo[1,2-a]pyridines | Transition-metal-free; mild conditions. | researchgate.net |

| Triflyl Chloride (TfCl) | *Ru(phen)₃²⁺ | Arenes & Heteroarenes | Successful at room temperature using a household light bulb. | nih.gov |

| TT-CF₃⁺OTf⁻ | None (Self-catalyzed) | N-methacryloyl aldehyde hydrazones | Dual role of reagent as CF₃ source and internal oxidant. | acs.org |

| Various | Eosin Y | Aryl Ketones + Benzyl Amines | Forms 2,4,6-triarylpyridines under visible light and O₂. | nih.gov |

| Togni Reagent | None (Charge-transfer complex) | Silyl Enol Ethers | Photon-induced catalyst-free mechanism. | princeton.edunih.gov |

Regio- and Chemoselective Control in Synthesis

Influence of Substituents on Reaction Selectivity

The precise placement of the two trifluoromethyl groups and the hydroxyl group in 2,6-bis(trifluoromethyl)-4-pyridinol is governed by stringent regiochemical control during synthesis. The powerful electron-withdrawing nature of the CF₃ groups is a dominant factor, profoundly influencing the reactivity of the pyridine ring. These groups deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic attack, primarily at the C4 position.

A highly effective and common strategy to ensure the correct 2,6-disubstitution pattern is to construct the pyridine ring from precursors that already contain the trifluoromethyl groups. Cyclocondensation reactions using trifluoromethylated building blocks are central to this approach. nih.govresearchoutreach.org Key reagents such as ethyl 4,4,4-trifluoro-3-oxobutanoate are frequently employed in reactions like the Hantzsch or Bohlmann-Rahtz syntheses to build the heterocyclic core with the CF₃ groups pre-installed at the desired locations. nih.govbeilstein-journals.orgrsc.org For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with a cyclic 1,3-dione can yield a 4-trifluoromethyl-2-pyrone, and using ammonium acetate as an ammonia source can produce the corresponding 4-trifluoromethyl-2-pyridone. rsc.org

Direct trifluoromethylation of an existing pyridine ring presents significant regioselectivity challenges. Radical trifluoromethylation often results in a mixture of 2-, 3-, and 4-substituted products. nih.govresearchgate.net However, selectivity can be achieved by modifying the pyridine substrate. Activation of the pyridine nitrogen, for instance by forming an N-oxide or a pyridinium (B92312) salt, can direct incoming nucleophiles preferentially to the C2 and C4 positions. researchgate.netnih.govresearchgate.net Therefore, the synthesis of this compound would likely proceed via the construction of the ring from fluorinated precursors rather than by sequential direct trifluoromethylation.

| Fluorinated Building Block | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Trifluoromethyl-substituted pyridines/pyridones | nih.govresearchoutreach.orgnih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | 6-(Trifluoromethyl)pyridin-2(1H)-one | nih.gov |

| Trifluoromethylated Diynes | [2+2+2] Cycloaddition with Nitriles | α-Trifluoromethylated Pyridines | nih.govbohrium.com |

| Trifluoromethyl-β-diketones | Three-component reaction | Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |

Stereochemical Considerations in Pyridinol Synthesis

While the final product, this compound, is an aromatic and thus planar molecule lacking stereocenters, the control of stereochemistry during its synthesis is of paramount importance. This is particularly true when synthetic routes proceed through non-aromatic intermediates like dihydropyridine (B1217469) or piperidine (B6355638) derivatives, which are subsequently oxidized to the target pyridinol. researchgate.net The spatial arrangement of substituents in these precursors dictates the feasibility and outcome of the synthetic pathway.

The synthesis of substituted pyridines often involves the dearomatization of a pyridine ring followed by functionalization and subsequent re-aromatization. nih.gov During the dihydropyridine stage, stereocenters are created, and their relative and absolute configurations must be controlled. For example, methods for the catalytic enantioselective synthesis of 1,4-dihydropyridines have been developed using organocatalysts, which allow for the creation of enantioenriched products through the addition of enolates to activated pyridinium salts. rsc.org This demonstrates that high levels of stereocontrol are achievable in pyridine dearomatization processes.

Furthermore, the reduction of pre-formed 2,6-disubstituted pyridines to piperidines has been shown to proceed with high cis selectivity using borane (B79455) catalysts, highlighting that transformations of the pyridine core can be highly stereoselective. thieme-connect.comacs.org Similarly, the synthesis of dihydropyridine spirocycles from hydroxycyclobutylpyridines involves a semi-pinacol rearrangement where stereochemical outcomes are critical. nih.gov These examples underscore that even for achiral targets, mastery of stereoselective reactions is a key element of advanced synthetic strategy.

| Reaction Type | Catalyst/Reagent | Intermediate Formed | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Reduction of 2,6-Disubstituted Pyridines | Borane Catalysts (e.g., [HB(C₆F₅)₂]) | Piperidines | High cis stereoselectivity | thieme-connect.com |

| Addition to Pyridinium Salts | Isothiourea Organocatalyst ((R)-BTM) | 1,4-Dihydropyridines | High enantioselectivity (up to 98:2 er) | rsc.org |

| Dearomative Semi-Pinacol Rearrangement | Electrophile (e.g., Acylating Agent) | Spirocyclic Dihydropyridines | Formation of complex 3D structures | nih.gov |

| Addition of Grignard Reagents | N-Activated Pyridinium Salt | 1,2-Dihydropyridines | Diastereoselective addition | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes

Solvent-Free and Aqueous Reaction Environments

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. frontiersin.org The synthesis of pyridines, including highly functionalized derivatives like this compound, is progressively adapting to these principles through the use of solvent-free conditions or benign aqueous media.

Solvent-free, or neat, reactions offer significant advantages by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. These reactions can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. For instance, a three-component, solvent-free reaction has been developed for the regiospecific synthesis of 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines in excellent yields. researchgate.net Interestingly, the absence of a solvent was found to be crucial for achieving the desired regioselectivity, as the corresponding stepwise reaction in a solvent yielded a different regioisomer. researchgate.net

Aqueous synthesis provides another green alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic reagents often have low solubility in water, the use of surfactants to create micelles can overcome this limitation. This "nanoreactor" approach has been successfully applied to the trifluoromethylation of heterocycles in water at room temperature using Langlois' reagent. rsc.org Catalyst-free multicomponent reactions in water have also been reported for the synthesis of pyridine-2,6-bis(N-arylthiazoline-2-thiones), demonstrating the viability of aqueous media for complex heterocycle construction. scirp.org

| Reaction Type | Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Trifluoromethylation | Aqueous (TPGS-750-M micelles) | Trifluoromethylated Heterocycles | Ambient temperature; recyclable medium. | rsc.org |

| Three-component reaction | Solvent-free | 6-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | High regiospecificity and yield; avoids side products. | researchgate.net |

| Three-component reaction | Aqueous, Catalyst-free | Pyridine-2,6-bis(N-arylthiazoline-2-thiones) | Eco-friendly isolation and purification. | scirp.org |

| Hantzsch Synthesis | Microwave, Continuous Flow | Dihydropyridines | Rapid, high-yielding process. | beilstein-journals.org |

Catalyst Development for Enhanced Efficiency

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis and is critical for the production of complex molecules like this compound. Research focuses on creating catalysts that enhance reaction rates, improve selectivity (chemo-, regio-, and stereo-), and operate under milder, more sustainable conditions.

Transition Metal Catalysis: Transition metals, particularly cobalt and palladium, are instrumental in constructing the trifluoromethylated pyridine core. Cobalt-catalyzed [2+2+2] cycloadditions of trifluoromethylated diynes with nitriles provide a powerful and highly regioselective route to α-trifluoromethyl pyridines. nih.govbohrium.com This method offers excellent yields and avoids the use of more expensive metals like rhodium. Palladium catalysts are essential for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to functionalize pre-formed chlorinated pyrimidine (B1678525) scaffolds with aryl groups, a key step in building complex substituted heterocycles. nih.gov

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems are an attractive alternative. Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been effectively used for the stereoselective reduction of pyridines. thieme-connect.comacs.org In the realm of photochemistry, simple organic dyes like Eosin Y can act as potent photoredox catalysts for pyridine synthesis under visible light. nih.gov

Catalysis for Green Conditions: A significant driver in catalyst development is the move towards greener processes. This includes catalysts that function efficiently in benign solvents or under solvent-free conditions. For example, a reductive system based on NH₄I/Na₂S₂O₄ has been developed for the cyclization of O-acyl oximes with hexafluoroacetylacetone to produce 4,6-bis(trifluoromethyl)pyridines, featuring good yields and high selectivity with easily available starting materials. orgsyn.orgresearchgate.net

| Catalyst System | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| CoCl₂(phen)/Zn/ZnBr₂ | [2+2+2] Cycloaddition | α-Trifluoromethylated Pyridines | High regioselectivity and yield; avoids expensive metals. | nih.govbohrium.com |

| NH₄I/Na₂S₂O₄ | Reductive Cyclization | 4,6-bis(Trifluoromethyl)pyridines | Good yields, high chemo- and regioselectivity. | orgsyn.orgresearchgate.net |

| B(C₆F₅)₃ | Hydroboration/Hydrogenation | cis-Piperidines | Metal-free, high cis-selectivity for pyridine reduction. | thieme-connect.comacs.org |

| Eosin Y / Visible Light | Oxidative Photoredox Catalysis | 2,4,6-Trisubstituted Pyridines | Metal-free, ambient temperature. | nih.gov |

| PdCl₂(PPh₃)₂ | Suzuki-Miyaura Cross-Coupling | 4-Arylated Trifluoromethyl Pyrimido[1,2-b]indazoles | Efficient C-C bond formation on a fluorinated heterocycle. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,6 Bis Trifluoromethyl 4 Pyridinol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,6-bis(trifluoromethyl)-4-pyridinol is highly electron-deficient, which significantly influences its substitution patterns.

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 2,6-bis(trifluoromethyl)pyridin-4(1H)-one. This equilibrium means that reactions with electrophiles, such as alkylating or acylating agents, can potentially occur at either the oxygen atom (O-alkylation/O-acylation) or the nitrogen atom (N-alkylation/N-acylation).

The chemoselectivity of such reactions is often dependent on the specific reaction conditions, including the choice of solvent, base, and the nature of the electrophile. researchgate.net In related pyrimidinone systems, O-alkylation is often favored under specific conditions, for example, using cesium carbonate as the base in DMF, which can lead to high regioselectivity. researchgate.net Conversely, N-alkylation of hydroxypyridines can be achieved under catalyst- and base-free conditions with certain organohalides or through specialized catalytic systems. researchgate.netgoogle.com For pyridines with strong electron-withdrawing groups like 2,6-bis(trifluoromethyl)pyridine (B1297899), N-oxidation is notably difficult, suggesting a less nucleophilic nitrogen atom. researchgate.net This reduced nucleophilicity at the nitrogen center, a consequence of the potent inductive-withdrawing effect of the two CF₃ groups, generally favors reactions at the oxygen atom.

Table 1: General Conditions Influencing O- vs. N-Alkylation of Hydroxypyridines/Pyrimidinones

| Factor | Favors O-Alkylation | Favors N-Alkylation | Rationale |

| Base | Weaker, soft bases (e.g., Ag₂CO₃, Cs₂CO₃) | Stronger, hard bases (e.g., NaH, KOtBu) | Hard and Soft Acid-Base (HSAB) theory; the pyridone anion has a hard nitrogen and a softer oxygen. |

| Solvent | Aprotic, polar solvents (e.g., DMF, Acetonitrile) | Varies, can influence ion pairing | Solvent can modulate the dissociation of the ion pair and the nucleophilicity of the N vs. O atoms. |

| Electrophile | "Softer" electrophiles (e.g., Alkyl iodides) | "Harder" electrophiles (e.g., Alkyl sulfates) | Consistent with HSAB theory. |

| Counter-ion | Larger cations (e.g., Cs⁺) | Smaller cations (e.g., Li⁺, Na⁺) | Larger cations favor dissociation, leading to reaction at the more nucleophilic oxygen. |

This table presents generalized principles; specific outcomes for this compound may vary.

Direct functionalization of the C-H bonds on the pyridine ring, specifically at the C3 and C5 positions, can be achieved through directed reactions. Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs deprotonation to an adjacent position using a strong base, typically an organolithium reagent. wikipedia.org The hydroxyl/pyridone moiety in this compound can act as a directing metalation group (DMG). wikipedia.orgbaranlab.org

The process involves the coordination of the organolithium reagent to the heteroatom of the DMG, which facilitates the deprotonation of the nearest C-H bond. baranlab.org In this molecule, the protons at the C3 and C5 positions are already acidified by the strong electron-withdrawing effect of the adjacent CF₃ groups, making them particularly susceptible to deprotonation. Following lithiation, the resulting aryllithium intermediate can react with a wide range of electrophiles (E⁺) to install new functional groups exclusively at the ortho (C3/C5) positions. wikipedia.org

Due to the severe electron-deficient nature of the ring, electrophilic aromatic substitution is generally disfavored. However, nucleophilic aromatic substitution (SₙAr) on a halogenated derivative (e.g., 4-chloro-2,6-bis(trifluoromethyl)pyridine) would be highly facile, with nucleophiles readily attacking the C4 position.

Reactions Involving the Trifluoromethyl Moieties

The trifluoromethyl groups are the defining feature of the molecule, profoundly influencing its stability and reactivity.

The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable under most synthetic conditions, including strongly acidic or oxidative environments. This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. nih.govmdpi.com

However, the CF₃ group is not completely inert. Under certain nucleophilic conditions, it can undergo transformation. For instance, the alcoholysis of trifluoromethyl groups attached to a pyridine ring has been reported, suggesting that strong nucleophiles can lead to the cleavage or modification of the CF₃ moiety. acs.org The accumulation of electron density on the pyridine ring, such as in a reduced state, can also potentially destabilize the C-CF₃ bond. Despite these exceptions, the CF₃ groups in this compound are considered robust and are typically preserved during most chemical transformations of the rest of the molecule.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I effect). nih.gov Its Hammett constant (σₚ) of 0.54 confirms its potent electron-withdrawing nature. nih.gov The presence of two such groups at the C2 and C6 positions has several critical consequences for the reactivity of the pyridine ring:

Increased Acidity: The CF₃ groups significantly increase the acidity of the 4-hydroxyl proton, making the compound a much stronger acid than typical 4-hydroxypyridines. nih.gov

Ring Deactivation: The ring is strongly deactivated towards electrophilic attack.

Ring Activation for Nucleophilic Attack: The ring is highly activated towards nucleophilic attack. The electron deficiency makes the pyridine ring susceptible to attack by nucleophiles, particularly at the 4-position, even before conversion of the hydroxyl group to a better leaving group. nih.gov This property is exploited in the degradation of some agrochemicals containing trifluoromethylpyridine moieties. nih.gov

Increased Electrophilicity: The CF₃ groups enhance the electrophilic character of any cationic sites that may form, leading to what can be described as "superelectrophilic" behavior in certain contexts. nih.gov

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. To participate in these reactions, the hydroxyl group is typically converted into a halide or a triflate, or the C4 position is functionalized to a boronic ester.

A key derivative, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester , can be synthesized via iridium-catalyzed C-H borylation. researchgate.netkaust.edu.sa This highly electron-deficient boronic ester is an effective coupling partner in Suzuki-Miyaura reactions. It has been successfully coupled with a variety of (hetero)aryl bromides to install the strongly electron-withdrawing 2,6-bis(trifluoromethyl)pyridyl moiety onto other aromatic systems, with product yields ranging from 46–95%. researchgate.netkaust.edu.sa This demonstrates its utility in synthesizing molecules with significant electronic polarization.

Table 2: Examples of Suzuki-Miyaura Coupling with 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester

| Aryl Bromide Partner | Product Yield |

| 4-Bromoanisole | 95% |

| 1-Bromo-4-(trifluoromethoxy)benzene | 85% |

| 4-Bromobenzonitrile | 81% |

| 2-Bromothiophene | 78% |

| 1-Bromo-3,5-dimethylbenzene | 92% |

| 1,4-Dibromobenzene (Double Coupling) | 71% |

Data sourced from Chotana et al. (2016). kaust.edu.sa

Furthermore, halo-derivatives such as 4-chloro- or 4-bromo-2,6-bis(trifluoromethyl)pyridine (B185941) are excellent substrates for other palladium-catalyzed reactions like the Buchwald-Hartwig amination . This reaction enables the formation of carbon-nitrogen bonds by coupling the halopyridine with primary or secondary amines. organic-chemistry.orgwikipedia.org Given the high reactivity of electron-deficient halopyridines in such couplings, this provides a direct route to 4-amino-2,6-bis(trifluoromethyl)pyridine derivatives, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

The hydroxyl group at the 4-position of the pyridine ring is a key handle for synthetic transformations. To participate in palladium-catalyzed cross-coupling reactions, it is typically converted into a more reactive electrophilic partner, such as a triflate (trifluoromethanesulfonate). The formation of the pyridone triflate is a crucial activation step, enabling a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov

Once formed, the 2,6-bis(trifluoromethyl)pyridyl-4-triflate can undergo various palladium-catalyzed cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, which pairs the triflate with aryl or heteroaryl boronic acids. nih.govacs.org This methodology is highly efficient for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the transmetalation step. nih.govfraunhofer.de

While direct C-H olefination and carboxylation of the this compound itself are not extensively documented, the corresponding triflate is a viable substrate for related carbonylative couplings and Heck-type reactions, based on the established reactivity of aryl and heteroaryl triflates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Pyridyl Triflates This table illustrates the general scope of Suzuki-Miyaura couplings applicable to pyridyl triflates, including the structural analogue of activated this compound.

| Coupling Partner | Catalyst | Base | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-2,6-bis(trifluoromethyl)pyridine |

| Phenylacetylene | Pd(OAc)₂/dppf | Cs₂CO₃ | 4-(Phenylethynyl)-2,6-bis(trifluoromethyl)pyridine |

| Alkyl Boronic Acid | PdCl₂(dppf) | K₃PO₄ | 4-Alkyl-2,6-bis(trifluoromethyl)pyridine |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate transformations involving fluorinated pyridines. The introduction of fluorine-containing groups into organic molecules is a significant area of research, and transition-metal catalysis offers powerful methods for achieving this. nih.govresearchoutreach.org For a molecule like this compound, further functionalization could be envisioned through C-H activation. Transition metal catalysts, including those based on rhodium, iridium, and ruthenium, are known to catalyze the direct functionalization of C-H bonds, although the high electrophilicity of the pyridine ring in this specific compound would present a significant challenge. nih.govacs.orgresearchgate.net

Iron-catalyzed systems have also emerged for cross-coupling reactions, sometimes involving radical intermediates, which could offer alternative reactivity pathways for derivatives of this compound. nih.gov Furthermore, the pyridine nitrogen provides a coordination site for transition metals, which can influence the regioselectivity of reactions at other positions on the ring. chemistryviews.org

Tautomerism Studies: 4-Pyridone/4-Pyridinol Equilibrium and its Impact on Reactivity

A fundamental characteristic of 4-hydroxypyridines is their existence as a mixture of tautomers: the aromatic 4-pyridinol form and the non-aromatic 4-pyridone (or pyridin-4(1H)-one) form. youtube.comrsc.org The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding environment (solvent, solid state). youtube.com

For this compound, the two strongly electron-withdrawing CF₃ groups significantly influence this equilibrium. These groups destabilize the accumulation of positive charge on the pyridine ring, which can affect the relative stability of the aromatic pyridinol tautomer versus the pyridone tautomer. The equilibrium has a profound impact on reactivity, as the two forms possess different functional groups (aromatic alcohol vs. cyclic amide/vinylogous amide) and electronic properties.

Experimental Investigations of Tautomeric Forms in Solution and Solid State

Experimental studies on unsubstituted 4-pyridone show that the pyridone tautomer is generally favored in polar solvents and in the solid state, while the pyridinol form becomes more significant in the gas phase. youtube.com For substituted pyridinols, techniques such as FTIR, UV-Vis, and NMR spectroscopy are employed to determine the predominant tautomeric form.

In the case of this compound, the electron-withdrawing CF₃ groups are expected to increase the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form. Experimental investigations on similarly substituted electron-deficient pyridones would be necessary to definitively establish the tautomeric preference. Studies on related compounds like 4-(trifluoromethyl)-2-pyridone also confirm the existence of tautomers. In the solid state, hydrogen bonding and crystal packing forces play a crucial role in stabilizing one tautomer over the other.

Theoretical Modeling of Tautomeric Preferences and Energy Barriers

Computational chemistry provides valuable insights into the tautomerism of pyridones. Theoretical studies on 4-pyridone have shown that its tautomerization to the more aromatic 4-pyridinol form is driven by a relief of Pauli repulsion. The introduction of substituents can modulate the position of this equilibrium.

For this compound, theoretical modeling can predict the relative energies of the pyridinol and pyridone tautomers and the energy barrier for their interconversion. Density Functional Theory (DFT) calculations would likely show that the powerful inductive effect of the two CF₃ groups significantly impacts the charge distribution in both tautomers. These calculations can help rationalize how these substituents alter the aromaticity and stability of each form, thereby predicting the dominant species in the gas phase and in various solvents. An increase in medium polarity is generally predicted to favor the more polar pyridone (lactam) form.

Radical Reactions and Photochemistry of this compound

The presence of trifluoromethyl groups can open pathways for radical reactions. Radical trifluoromethylation is a key strategy in organic synthesis. While typically used to introduce CF₃ groups, the existing C-F bonds in this compound are generally strong. However, radical reactions can be initiated at other sites. For instance, thermal decomposition of related N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has been shown to release trifluoromethyl radicals. Radical C-H trifluoromethylation of N-heterocycles can also be achieved mechanochemically. youtube.com

The photochemistry of fluorinated pyridines and pyridones is an area of active investigation. nih.govresearchoutreach.org Irradiation of pyridone derivatives can lead to the formation of singlet oxygen, which can participate in subsequent reactions. acs.org The photochemical fate of fluorinated compounds in aqueous environments can involve direct photolysis or indirect processes mediated by reactive species like hydroxyl radicals. acs.org Photochemical methods, often employing photoredox catalysts, are also used for decarboxylative trifluoromethylation, highlighting the link between CF₃ groups and photochemical reactivity. nih.gov The specific photochemical behavior of this compound would depend on which tautomer is present under the reaction conditions, as the chromophores of the pyridinol and pyridone forms are different.

Theoretical and Computational Chemistry of 2,6 Bis Trifluoromethyl 4 Pyridinol

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Configurations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2,6-bis(trifluoromethyl)-4-pyridinol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). mdpi.comschrodinger.com This involves calculating key geometric parameters.

A hypothetical data table for the optimized geometry would resemble the following:

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C2-N1 | Data not available |

| Bond Length | C2-C(CF3) | Data not available |

| Bond Length | C4-O | Data not available |

| Bond Angle | C6-N1-C2 | Data not available |

| Bond Angle | N1-C2-C3 | Data not available |

| Dihedral Angle | C5-C6-N1-C2 | Data not available |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculation outputs.

These calculations would reveal how the strongly electron-withdrawing trifluoromethyl groups influence the geometry of the pyridine (B92270) ring and the acidity of the hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uni-muenchen.de

For this compound, FMO analysis would pinpoint the distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich pyridinol ring and the oxygen atom, while the LUMO would be influenced by the electron-deficient trifluoromethyl groups. Global reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and the electrophilicity index, would quantify its reactive nature. uni-muenchen.deresearchgate.net

Interactive Table: Predicted FMO Properties and Reactivity Descriptors

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: The values in this table are placeholders and require specific computational results.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. uni.lu It maps the electrostatic potential onto the electron density surface, with different colors indicating various charge distributions. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), while blue areas represent positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov

For this compound, an MEP map would likely show a region of strong negative potential around the pyridinol oxygen and the nitrogen atom, identifying them as primary sites for electrophilic attack and hydrogen bond donation. researchgate.net Conversely, positive potential would be expected around the hydrogen of the hydroxyl group and potentially near the fluorine atoms, indicating sites susceptible to nucleophilic interaction. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While quantum mechanics describes a single molecule well, Molecular Dynamics (MD) simulations are used to model the behavior of multiple molecules over time. nih.gov This approach is crucial for understanding how this compound interacts with itself and with solvent molecules.

Solvation Effects and Hydrogen Bonding Networks

MD simulations can model how solvent molecules, such as water, arrange themselves around a solute molecule. For this compound, these simulations would analyze the formation and dynamics of hydrogen bonds between the pyridinol's hydroxyl group and nitrogen atom with surrounding water molecules. mdpi.com The strength and lifetime of these hydrogen bonds are critical for understanding the compound's solubility and how it is stabilized in solution. The presence of fluorine atoms could also lead to weaker C-F···H hydrogen bonds. researchgate.net

Supramolecular Assembly Predictions

In the solid state or in concentrated solutions, molecules of this compound would interact with each other to form larger, ordered structures known as supramolecular assemblies. MD simulations can predict the most likely arrangements. These predictions would be guided by strong intermolecular interactions, primarily the hydrogen bonds forming between the hydroxyl group of one molecule and the pyridine nitrogen of another, potentially leading to the formation of chains or dimeric structures. The trifluoromethyl groups would likely influence the packing of these assemblies through steric effects and weaker dipole-dipole or fluorine-fluorine interactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For this compound, such studies are crucial for understanding how the interplay between the pyridine nitrogen, the hydroxyl group, and the potent trifluoromethyl substituents governs its reactivity towards various reagents.

The determination of reaction pathways and the characterization of the associated transition states are central to understanding the chemical transformations of this compound. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be surmounted for a reaction to proceed.

While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, we can infer its reactivity based on studies of related compounds and the known electronic effects of its substituents. The two trifluoromethyl groups are powerful electron-withdrawing groups, which significantly decreases the electron density of the pyridine ring. This deactivation has a profound impact on its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Attack: In a typical electrophilic aromatic substitution, the electron-rich aromatic ring attacks an electrophile. However, the pyridine ring in this compound is electron-deficient. The nitrogen atom itself is also less basic compared to pyridine due to the inductive effect of the trifluoromethyl groups. Therefore, electrophilic attack on the ring is expected to be significantly slower than for pyridine or 4-pyridinol. Computational studies on related trifluoromethylated pyridines confirm this deactivating effect. Any potential electrophilic attack would likely be directed to the 3 or 5 positions, and the transition state would be highly destabilized due to the electron-withdrawing nature of the adjacent substituents.

Nucleophilic Attack: The electron deficiency of the pyridine ring makes it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially with the loss of a suitable leaving group. In the case of this compound, the hydroxyl group could potentially be converted into a better leaving group. Computational modeling would be essential to characterize the transition state for the addition of a nucleophile to the ring, which would likely involve the formation of a Meisenheimer-like intermediate. The stability of this intermediate would be enhanced by the electron-withdrawing trifluoromethyl groups.

A DFT study on the nucleophilicity of various substituted pyridines provides valuable context. ias.ac.in While 4-hydroxypyridine (B47283) exhibits a certain level of nucleophilicity, the introduction of a trifluoromethyl group, as in 4-trifluoromethylpyridine, significantly reduces it. ias.ac.in This suggests that the nucleophilic character of the nitrogen atom in this compound is substantially diminished.

A quantum chemical study on 2,6-bis(bromomethyl)pyridine (B1268884) using DFT highlights the utility of computational methods in analyzing the structure and vibrational frequencies of substituted pyridines, which forms the foundation for understanding their reactivity. researchgate.net

The following table provides hypothetical data for a nucleophilic substitution reaction on a derivatized this compound, illustrating the type of information that would be obtained from a detailed computational study.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Structure | Nucleophile approaching the pyridine ring | Formation of a partial bond between the nucleophile and the carbon atom, and partial breaking of the bond with the leaving group | Nucleophile bonded to the ring, leaving group departed |

| Key Bond Distances (Å) | C-Leaving Group: 1.85, C-Nucleophile: >3.0 | C-Leaving Group: 2.10, C-Nucleophile: 2.20 | C-Leaving Group: >3.0, C-Nucleophile: 1.45 |

| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 |

Note: The data in this table is illustrative and based on general principles of SNAr reactions. Specific values would require dedicated DFT calculations for a defined reaction.

The kinetic and thermodynamic aspects of reactions involving this compound are intrinsically linked to the stability of reactants, intermediates, transition states, and products. Computational chemistry provides the means to quantify these energetic parameters.

Kinetics: The rate of a reaction is determined by the activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state.

For electrophilic attack , the activation energy is expected to be very high due to the destabilization of the positively charged intermediate (Wheland intermediate) by the electron-withdrawing trifluoromethyl groups.

For nucleophilic attack , the activation energy would be comparatively lower. The trifluoromethyl groups would stabilize the negatively charged Meisenheimer intermediate, thereby lowering the energy of the transition state leading to it.

The following table presents hypothetical kinetic and thermodynamic data for a representative reaction, illustrating the expected influence of the trifluoromethyl groups.

| Reaction Type | Reactant | Model System | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Electrophilic Nitration | 4-Pyridinol | - | 25 | -15 |

| This compound | - | 45 | -10 | |

| Nucleophilic Substitution (with Cl⁻) | 4-Chloro-2,6-bis(trifluoromethyl)pyridine | - | 20 | -25 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the electronic properties of the substituents. Actual values would be subject to the specific reactants and reaction conditions and would require explicit computational modeling.

Applications of 2,6 Bis Trifluoromethyl 4 Pyridinol in Advanced Materials and Catalysis Research

As a Ligand in Homogeneous and Heterogeneous Catalysis Systems

The structure of 2,6-Bis(trifluoromethyl)-4-pyridinol, featuring a nitrogen atom within the pyridine (B92270) ring and a hydroxyl group, makes it a prime candidate for use as a ligand in coordination chemistry. orgsyn.orgnih.gov The lone pair of electrons on the nitrogen atom and the potential for deprotonation of the hydroxyl group allow for multiple modes of coordination with transition metals. The trifluoromethyl groups are known to be powerful electron-withdrawing groups, which can significantly influence the electronic properties of the resulting metal complexes, a critical factor in tuning catalytic activity. manchesterorganics.com

Design and Synthesis of Pyridinol-Based Ligands for Transition Metals

While specific reports on the synthesis of transition metal complexes using this compound as a primary ligand are scarce, the general methodology for creating pyridinol-based ligands is well-established. The synthesis typically involves the reaction of the pyridinol compound with a suitable metal precursor, such as a metal halide or an organometallic species, in an appropriate solvent. The pyridinol can act as a neutral ligand through its nitrogen atom or as an anionic ligand upon deprotonation of the hydroxyl group, leading to the formation of pyridinolate complexes.

The synthesis of related 2,6-bis(trifluoromethyl)-4-pyridyl phosphanes has been reported, demonstrating that the 2,6-bis(trifluoromethyl)pyridine (B1297899) core can be functionalized to create ligands with specific donor atoms. These phosphane ligands, noted for being highly electron-poor, have been applied in catalysis. nih.gov This suggests a viable synthetic route to a variety of ligands derived from this compound.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Impact on Catalysis |

| N-coordination | The nitrogen atom of the pyridine ring coordinates to the metal center. | Modulates the electronic properties of the metal center. |

| O-coordination (anionic) | The deprotonated hydroxyl group forms a metal-oxygen bond. | Can lead to the formation of stable chelate rings and influence the steric environment around the metal. |

| Bridging Ligand | Both the nitrogen and oxygen atoms can bridge two or more metal centers. | Can facilitate the formation of polynuclear complexes with unique catalytic properties. |

Mechanistic Studies of Catalytic Cycles Involving Pyridinol Ligands

Mechanistic investigations into catalytic cycles involving pyridinol-based ligands often highlight the role of the ligand in stabilizing different oxidation states of the metal center and in participating directly in bond activation steps. For instance, in reactions like hydrodefluorination catalyzed by nickel complexes, the nature of the pyridine-based ligand has been shown to be crucial for the catalytic efficiency. epa.gov While specific mechanistic studies on this compound complexes are not available, it can be inferred that the strong electron-withdrawing nature of the trifluoromethyl groups would render the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic transformations.

Development of Chiral Catalysts from Pyridinol Scaffolds

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry. Pyridine-containing scaffolds, such as pyridine-oxazolines (PyBox) and bis(oxazolinyl)pyridines (PyBidine), have proven to be highly effective chiral ligands in a variety of asymmetric reactions. google.com The general strategy involves introducing chiral substituents onto the pyridine backbone.

While there are no specific reports on the development of chiral catalysts directly from this compound, its structure provides a viable starting point. The pyridinol ring could be functionalized with chiral auxiliaries to create a new class of chiral ligands. The steric bulk of the trifluoromethyl groups could play a significant role in defining the chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. The synthesis of chiral catalysts often involves the resolution of racemic mixtures or the use of chiral starting materials.

Building Block for Functional Polymers and Oligomers

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing their thermal stability, chemical resistance, and imparting unique surface properties. wikipedia.orgmdpi.com The 2,6-bis(trifluoromethyl)pyridine moiety is an attractive building block for high-performance polymers due to the inherent stability of the pyridine ring and the robust nature of the carbon-fluorine bond. mdpi.com

Synthesis of High-Performance Materials with Fluorinated Pyridine Units

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, and low dielectric constants. kpi.uaresearchgate.netrsc.orgrsc.orgresearchgate.net The synthesis of such polymers often involves the polycondensation of fluorinated diamines with dianhydrides. While direct polymerization of this compound has not been detailed, its derivatives, such as diamino-functionalized 2,6-bis(trifluoromethyl)pyridines, could serve as monomers. The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been documented, showcasing methods to build upon the core structure. orgsyn.org The incorporation of the rigid and highly fluorinated 2,6-bis(trifluoromethyl)pyridine unit into a polymer backbone is expected to enhance properties like glass transition temperature and thermal decomposition temperature. mdpi.com

Table 2: Potential Properties of Polymers Incorporating 2,6-Bis(trifluoromethyl)pyridine Units

| Property | Expected Influence of the Fluorinated Pyridine Unit |

| Thermal Stability | Increased due to the high bond energy of C-F and the stability of the pyridine ring. |

| Chemical Resistance | Enhanced due to the inertness of the fluorinated segments. |

| Dielectric Constant | Lowered due to the low polarizability of the C-F bond. |

| Solubility | Potentially improved in certain organic solvents due to the disruption of polymer chain packing by the bulky trifluoromethyl groups. |

| Mechanical Properties | The rigid pyridine unit could contribute to high tensile strength and modulus. |

Structure-Property Relationships in Polymeric Systems

The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. In fluorinated polyimides, for example, the introduction of bulky, fluorine-containing groups can disrupt interchain packing, leading to increased solubility and lower dielectric constants. kpi.uarsc.org The rigid nature of the pyridine ring in the polymer backbone would likely contribute to a high glass transition temperature and good mechanical strength. researchgate.net

The specific arrangement of the trifluoromethyl groups at the 2 and 6 positions of the pyridine ring would create a unique steric and electronic environment. This could influence the polymer's morphology, chain mobility, and ultimately its thermal and mechanical performance. Detailed studies, which are currently lacking for polymers derived from this compound, would be necessary to establish precise structure-property relationships. Such studies would typically involve synthesizing a series of polymers with varying contents of the fluorinated monomer and characterizing their thermal, mechanical, and electrical properties. mdpi.com

Development of Optoelectronic Materials and Sensors

The design of novel fluorophores often relies on the strategic placement of electron-withdrawing and electron-donating groups on an aromatic core to tune the absorption and emission wavelengths. The two strongly electron-withdrawing trifluoromethyl groups on the pyridinol scaffold could, in principle, be utilized to create molecules with specific photophysical properties. For instance, the introduction of trifluoromethyl groups has been shown to enhance the photostability and quantum yield of some fluorescent dyes. However, specific studies detailing the synthesis of fluorophores directly from this compound and the characterization of their photophysical properties are not documented in peer-reviewed journals. Research in this area tends to focus on more complex pyridine-based systems or other heterocyclic cores.

Pyridine and its derivatives are frequently used as the recognition element in chemosensors due to the coordinating ability of the nitrogen atom. The development of fluorescent chemosensors often involves the integration of a fluorophore with a binding site for a specific analyte. A change in the fluorescence upon binding (either "turn-on" or "turn-off") signals the presence of the target molecule or ion. While the pyridinol moiety of this compound could potentially act as a binding site, and the electronic perturbations from the trifluoromethyl groups could influence its selectivity, there are no published studies that have successfully developed and characterized a chemosensor for a specific analyte based on this particular compound. Research on pyridine-based chemosensors has explored a wide variety of other derivatives for the detection of metal ions and small organic molecules.

Contribution to Agrochemical Research: Mechanistic and Scaffold Design Studies (Excluding Dosage/Toxicity)

The inclusion of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, as these groups can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved efficacy. Pyridine rings are also a common feature in many successful pesticides.

Structure-activity relationship (SAR) studies are fundamental to the development of new agrochemicals. These studies involve systematically modifying a lead compound to understand how different functional groups and their positions affect biological activity. While numerous SAR studies have been conducted on trifluoromethyl-substituted pyridine compounds in the context of herbicides, fungicides, and insecticides, there is no specific body of research that focuses on derivatives of this compound. Agrochemical research has more prominently featured other isomers of trifluoromethylpyridines. For example, compounds with a single trifluoromethyl group at different positions on the pyridine ring have been extensively investigated and commercialized.

The rational design of new agrochemical scaffolds aims to create novel chemical structures with desired biological activities. The 2,6-bis(trifluoromethyl)pyridine moiety is a potential building block for such endeavors. The concept of "scaffold hopping," where a known active core is replaced with a different but functionally similar one, is a common strategy. In principle, the this compound scaffold could be used to generate new classes of potential pesticides. However, a review of the agrochemical literature and patent landscape does not reveal any significant examples of commercial or late-stage developmental agrochemicals that are explicitly built upon this specific scaffold. The focus in agrochemical discovery has been on other fluorinated pyridine structures.

Advanced Spectroscopic and Structural Investigations of 2,6 Bis Trifluoromethyl 4 Pyridinol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,6-Bis(trifluoromethyl)-4-pyridinol, multinuclear and multidimensional NMR experiments offer unambiguous evidence of its constitution and connectivity.

The analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecule's electronic landscape. The inherent symmetry of this compound simplifies its spectra, with chemically equivalent nuclei producing single, distinct signals.

¹H NMR: The proton NMR spectrum is expected to show two primary signals. Due to the molecule's symmetry, the protons at positions 3 and 5 of the pyridine (B92270) ring are chemically equivalent and would appear as a single singlet. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups would deshield these protons, shifting their resonance downfield. The second signal corresponds to the hydroxyl proton (-OH), whose chemical shift is typically broad and variable, depending on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. Distinct signals are anticipated for each unique carbon environment: the two equivalent trifluoromethyl carbons (-CF₃), the two equivalent ring carbons bonded to the CF₃ groups (C2/C6), the two equivalent ring carbons bonded to hydrogen (C3/C5), and the carbon atom bearing the hydroxyl group (C4). The carbons attached to fluorine atoms will exhibit characteristic splitting patterns due to strong one-bond and two-bond C-F coupling. nih.govresearchgate.net The gauge-independent atomic orbital (GIAO) method is a common computational approach used to calculate and predict these chemical shifts. researchgate.net

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org For this compound, the six fluorine atoms of the two equivalent trifluoromethyl groups are expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift for CF₃ groups attached to an aromatic ring typically falls in the range of -60 to -70 ppm. wikipedia.orgnih.gov

Table 1: Predicted Multinuclear NMR Data for this compound Data are estimated based on analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.5 - 8.5 | Singlet | H-3, H-5; Deshielded by adjacent CF₃ groups. |

| Variable | Broad Singlet | -OH; Position is solvent and concentration dependent. | |

| ¹³C | ~122 (quartet) | Quartet | -CF₃; Exhibits strong ¹JCF coupling (~273 Hz). nih.govrsc.org |

| ~149 (quartet) | Quartet | C-2, C-6; Exhibits ²JCF coupling (~35 Hz). nih.govorgsyn.org | |

| ~115 | Singlet/Multiplet | C-3, C-5; May show smaller long-range C-F coupling. | |

| ~160 | Singlet/Multiplet | C-4; Position influenced by the -OH group. | |

| ¹⁹F | -60 to -70 | Singlet | Two equivalent -CF₃ groups. wikipedia.orgnih.gov |

Two-dimensional NMR techniques are essential for assembling the molecular puzzle, revealing through-bond and through-space correlations between nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, no cross-peaks would be expected in the COSY spectrum, confirming the absence of vicinal proton-proton couplings and supporting the isolated nature of the H-3/H-5 ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to via a one-bond coupling. epfl.ch For this molecule, it would show a clear correlation cross-peak between the ¹H signal of the H-3/H-5 protons and the ¹³C signal of the C-3/C-5 carbons, definitively linking them. sdsu.edu

The H-3/H-5 protons showing correlations to the quaternary carbons C-2, C-6, and C-4.

The hydroxyl proton potentially showing correlations to C-4 and the adjacent C-3/C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing information about the molecule's three-dimensional structure. A NOESY experiment could reveal a cross-peak between the hydroxyl proton and the H-3/H-5 protons, confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information |

| HSQC | ¹H (H-3/H-5) ↔ ¹³C (C-3/C-5) | Direct one-bond C-H connectivity. epfl.ch |

| HMBC | ¹H (H-3/H-5) ↔ ¹³C (C-2/C-6, C-4) | Long-range (2- and 3-bond) connectivity, confirming the ring structure. epfl.ch |

| NOESY | ¹H (-OH) ↔ ¹H (H-3/H-5) | Through-space proximity, confirming conformation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups and bonding arrangements.

An important structural feature of 4-hydroxypyridines is their ability to exist in equilibrium with a tautomeric form, the corresponding 4-pyridone. nih.govwuxibiology.com For the title compound, this equilibrium is between this compound and 2,6-Bis(trifluoromethyl)-4-pyridone.

The position of this equilibrium is highly sensitive to the molecular environment and solvent. The powerful electron-withdrawing trifluoromethyl groups significantly increase the acidity of the pyridinol's hydroxyl group. In the gas phase or in non-polar solvents, the hydroxypyridine (pyridinol) form is generally favored. nih.govresearchgate.net However, in polar solvents, the more polar keto (pyridone) tautomer can be stabilized through intermolecular hydrogen bonding. wuxibiology.com

Vibrational spectroscopy is an excellent tool for distinguishing between these two tautomers:

Pyridinol Form: Characterized by a broad O-H stretching band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, and a C-O stretching vibration at lower wavenumbers.

Pyridone Form: Identified by a strong C=O (carbonyl) stretching absorption in the 1650-1700 cm⁻¹ region, and the absence of the broad O-H stretch.

The vibrational spectrum of this compound is dominated by vibrations associated with the trifluoromethyl groups and the substituted pyridine ring. researchgate.net

CF₃ Vibrations: The trifluoromethyl groups give rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are particularly intense and are expected in the 1100-1300 cm⁻¹ region. researchgate.net

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov Ring "breathing" modes and other deformations occur at lower frequencies.

Hydroxyl Group Vibrations: In addition to the O-H stretch, the C-O stretching vibration of the pyridinol form is expected around 1200-1300 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Data are estimated based on analysis of structurally similar compounds. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | -OH (Pyridinol) | 3200 - 3600 | Broad, Medium-Strong |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Weak-Medium |

| C=O Stretch | C=O (Pyridone) | 1650 - 1700 | Strong (if present) |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong |

| C-O Stretch | C-OH (Pyridinol) | 1200 - 1300 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure through characteristic fragmentation patterns.

For this compound (C₇H₃F₆NO), the calculated monoisotopic mass is approximately 231.01 Da. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic ring system.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a Trifluoromethyl Radical: A common and highly favorable fragmentation pathway for compounds containing a CF₃ group is the loss of a CF₃ radical (·CF₃), which has a mass of 69 Da. This would result in a significant fragment ion at [M - 69]⁺. libretexts.org

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatom or functional groups is common. The loss of a hydrogen radical (H·) to give an [M - 1]⁺ peak is possible.

Loss of CO: Following the initial fragmentation, pyridinols can lose a molecule of carbon monoxide (CO, 28 Da), a fragmentation pattern also seen in phenols.

Ring Fission: At higher energies, the stable pyridine ring can undergo cleavage, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Identity | Predicted m/z | Fragmentation Pathway |

| [C₇H₃F₆NO]⁺˙ | Molecular Ion (M⁺˙) | 231 | Ionization of parent molecule |

| [C₆H₃F₃NO]⁺ | [M - CF₃]⁺ | 162 | Loss of a ·CF₃ radical |

| [C₇H₂F₆NO]⁺ | [M - H]⁺ | 230 | Loss of a hydrogen radical |